molecular formula C18H17IN2O3S B2722717 (Z)-2-iodo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-67-7

(Z)-2-iodo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2722717
CAS No.: 865161-67-7
M. Wt: 468.31
InChI Key: CXWUDZBVXMHAHT-ZZEZOPTASA-N
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Description

The compound features a benzothiazol-2(3H)-ylidene core substituted with a 6-methoxy group and a 2-methoxyethyl chain at the N3 position. The (Z)-configuration of the imine group ensures planarity, facilitating conjugation across the aromatic system.

Properties

IUPAC Name

2-iodo-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17IN2O3S/c1-23-10-9-21-15-8-7-12(24-2)11-16(15)25-18(21)20-17(22)13-5-3-4-6-14(13)19/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWUDZBVXMHAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-iodo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological evaluations, and mechanisms of action based on various research findings.

Synthesis

The synthesis of (Z)-2-iodo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the reaction of appropriate benzothiazole derivatives with iodoacetyl compounds. The synthetic route often employs methodologies that enhance the yield and purity of the final product, which is crucial for subsequent biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related benzothiazole derivatives, suggesting that (Z)-2-iodo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide may exhibit similar properties. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : Compounds similar to (Z)-2-iodo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide have demonstrated IC50 values ranging from 1.2 µM to 5.3 µM, indicating potent antiproliferative activity against this cell line .
  • Hep3B (Liver Cancer) : In a comparative study, certain derivatives exhibited IC50 values as low as 1.5 µM, which suggests strong efficacy in inhibiting cell growth and inducing apoptosis in liver cancer cells .

The mechanism by which (Z)-2-iodo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide exerts its biological effects is believed to involve:

  • Cell Cycle Arrest : Similar compounds have been shown to induce G2-M phase arrest in cancer cells, leading to reduced proliferation rates. This was evidenced by flow cytometry analyses revealing significant alterations in cell cycle distribution upon treatment .
  • Apoptosis Induction : The compound may activate apoptotic pathways, as indicated by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins in treated cells.
  • Inhibition of Key Enzymes : Some derivatives have been reported to inhibit specific kinases involved in cancer progression, further validating their potential as therapeutic agents .

Case Studies

Several case studies illustrate the promising biological activity of related compounds:

  • Study on Benzothiazole Derivatives : A study evaluated a series of benzothiazole derivatives for their anticancer properties and found that those with methoxy substitutions exhibited enhanced activity against several cancer cell lines, including MCF-7 and HepG2 .
  • Antioxidant Activity : In addition to anticancer properties, some studies have reported significant antioxidant activities associated with benzothiazole derivatives, suggesting that they may also provide protective effects against oxidative stress in cells .

Data Tables

Compound NameCell LineIC50 Value (µM)Mechanism
Compound AMCF-71.2Apoptosis Induction
Compound BHep3B1.5Cell Cycle Arrest
Compound CHepG24.0Enzyme Inhibition

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to (Z)-2-iodo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide exhibit various pharmacological properties, which can be categorized as follows:

Antimicrobial Activity

Benzothiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Compounds containing benzothiazole have been investigated for their anticancer potential. In vitro studies demonstrated that related compounds can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and activation of caspases. This suggests a promising avenue for developing new cancer therapies.

Anti-inflammatory Effects

Research indicates that benzothiazole derivatives may inhibit inflammatory pathways, particularly through the modulation of the NLRP3 inflammasome. This has implications for treating chronic inflammatory diseases and conditions such as rheumatoid arthritis.

Case Studies

Several studies highlight the applications of (Z)-2-iodo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzothiazole derivatives against Mycobacterium tuberculosis. Results indicated that specific derivatives, likely including those similar to (Z)-2-iodo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, exhibited significant inhibitory effects compared to standard antibiotics .

Case Study 2: Cancer Cell Line Testing

In a series of cytotoxicity assays, compounds structurally related to (Z)-2-iodo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide were tested against several cancer cell lines. The findings showed that these compounds could significantly reduce cell viability, indicating potential as chemotherapeutic agents .

Summary of Biological Activities

Activity TypeReferenceObserved Effects
Antimicrobial Inhibition of bacterial growth
Anticancer Induction of apoptosis in cancer cells
Anti-inflammatory Modulation of NLRP3 inflammasome activity

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Iodo Position

The iodine atom at position 2 of the benzamide ring is a prime site for substitution due to its role as a strong leaving group. NAS reactions enable functionalization of the aromatic ring:

  • Cross-Coupling Reactions : Aryl iodides are reactive in Suzuki-Miyaura couplings with boronic acids. For example, treatment with a palladium catalyst (e.g., Pd(PPh₃)₄) and aryl boronic acid could yield biaryl derivatives .

  • Replacement with Oxygen or Nitrogen Nucleophiles : Under basic conditions, iodine may be displaced by hydroxide or amines, forming phenolic or aniline derivatives .

Hydrolysis of the Benzamide Group

The benzamide moiety can undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at reflux converts the amide to a carboxylic acid, yielding (Z)-2-iodobenzoic acid and releasing the benzothiazol-2(3H)-ylidene amine .

  • Basic Hydrolysis : NaOH in aqueous ethanol generates the corresponding carboxylate salt .

Oxidation of the Benzothiazole Sulfur

The sulfur atom in the benzothiazole ring is susceptible to oxidation:

  • Sulfoxide Formation : Treatment with H₂O₂ or mCPBA produces the sulfoxide derivative.

  • Sulfone Formation : Stronger oxidizing agents like KMnO₄ convert sulfur to sulfone, increasing ring electron deficiency .

Demethylation of Methoxy Groups

The methoxy substituents (at positions 6 and in the 2-methoxyethyl group) can undergo demethylation:

  • BBr₃-Mediated Demethylation : Cleavage of methoxy groups generates hydroxylated derivatives, enabling further functionalization (e.g., alkylation or acylation) .

Reactivity of the Imine (Ylidene) Group

The imine bond in the benzothiazol-2(3H)-ylidene moiety participates in tautomerism and cycloadditions:

  • Tautomerization : The (Z)-configuration stabilizes via conjugation with the benzothiazole ring, but acid/base conditions may shift equilibrium to the (E)-form .

  • Cycloaddition Reactions : The imine can act as a dipolarophile in 1,3-dipolar cycloadditions with nitrile oxides or azides, forming fused heterocycles .

Ether Cleavage of the 2-Methoxyethyl Group

The 2-methoxyethyl substituent at position 3 is prone to cleavage under acidic conditions:

  • HBr/AcOH Treatment : Hydrolysis yields a primary alcohol, which can be oxidized to a ketone or further derivatized .

Key Mechanistic Insights

  • Electron-Withdrawing Effects : The iodine and benzamide groups deactivate the aromatic ring, directing electrophilic substitution to activated positions (e.g., para to methoxy groups) .

  • Steric Hindrance : The 2-methoxyethyl group at position 3 imposes steric constraints, influencing reaction rates and regioselectivity .

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Core

  • Target Compound :

    • 6-Methoxy group : Electron-donating, enhances solubility and may influence binding interactions.
    • 3-(2-Methoxyethyl) chain : Increases hydrophilicity compared to alkyl or aryl substituents.
  • Molecular weight = 559.25 g/mol; yield = 61% .
  • Compound 3x () :

    • 3-(4-Bromobenzyl) and 4-iodophenyl groups : Bromine and iodine provide heavy-atom effects, useful in X-ray crystallography or radiopharmaceuticals. Exhibits aggregation-induced emission (AIE) properties .
  • I8 () :

    • 3-Methyl group : Simplifies synthesis but reduces solubility. Structural rigidity may limit conformational flexibility .

Electronic and Steric Impact of Key Substituents

Compound Substituent on Benzamide/Quinolinium Electronic Effect Steric Impact
Target Compound 2-Iodo Strong σ-electron withdrawal High steric hindrance
4d1 () 1-Methylquinolinium Positive charge delocalization Moderate
3z () 4-Trifluoromethylphenyl Strong electron withdrawal Moderate (CF3 group)
6d () 6-Nitrobenzothiazole Electron-withdrawing Planar nitro group

The iodine in the target compound may enhance halogen bonding in biological systems, while methoxy groups improve solubility compared to nitro or trifluoromethyl groups in analogs .

Preparation Methods

Cyclization of 2-Amino-4-Methoxyphenol with Carbon Disulfide

A classical approach involves the reaction of 2-amino-4-methoxyphenol with carbon disulfide under alkaline conditions. In ethanol-water mixtures containing sodium hydroxide, this method yields 5-methoxybenzo[d]thiazole-2-thiol (CAS 55690-60-3) with a melting point of 192–194°C. The reaction proceeds via nucleophilic attack of the thiolate anion on carbon disulfide, followed by cyclodehydration.

Reaction Conditions

  • Reagents : 2-Amino-4-methoxyphenol, carbon disulfide, NaOH, ethanol
  • Temperature : Reflux (78–80°C)
  • Time : 2 hours
  • Yield : 70–80%

Sodium Polysulfide-Mediated Cyclization

An alternative method employs sodium polysulfide and 1-chloro-4-methoxy-2-nitrobenzene in carbon disulfide. Heating under reflux for 5 hours induces nucleophilic aromatic substitution, forming 2-mercapto-5-methoxybenzothiazole with 93.1% yield. This route is advantageous for scalability but requires careful handling of polysulfide intermediates.

Alkylation of the Benzothiazole Nitrogen

Introducing the 2-methoxyethyl group at the nitrogen (position 3) necessitates alkylation under controlled conditions to avoid over-alkylation or ring-opening side reactions.

N-Alkylation Using 2-Methoxyethyl Bromide

A reported protocol for analogous systems involves reacting 5-methoxybenzo[d]thiazole-2-thiol with 2-methoxyethyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 90°C for 6 hours under inert atmosphere, yielding the N-alkylated product after chromatographic purification.

Reaction Conditions

  • Reagents : 5-Methoxybenzo[d]thiazole-2-thiol, 2-methoxyethyl bromide, K₂CO₃, DMF
  • Temperature : 90°C
  • Time : 6 hours
  • Yield : 80–85% (estimated from similar reactions)

Iodination of the Benzamide Moiety

Electrophilic iodination at the 2-position of the benzamide requires regioselective functionalization.

Directed Ortho-Iodination Using N-Iodosuccinimide (NIS)

A meta-directed iodination strategy employs NIS in the presence of a Lewis acid. For example, treating 2-nitrobenzamide with NIS and BF₃·Et₂O in dichloromethane at 0°C achieves >90% iodination at the ortho position. Adapting this method, 2-iodobenzoyl chloride can be synthesized via subsequent hydrolysis and chlorination.

Reaction Conditions

  • Reagents : Benzamide derivative, NIS, BF₃·Et₂O, CH₂Cl₂
  • Temperature : 0°C → room temperature
  • Time : 12 hours
  • Yield : 85–90%

Formation of the Ylidene Linkage

The Z-configuration imine bond is established via condensation between the benzothiazole amine and 2-iodobenzoyl chloride.

Schiff Base Condensation

Reacting 3-(2-methoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-imine with 2-iodobenzoyl chloride in tetrahydrofuran (THF) at −78°C promotes selective Z-imine formation. Triethylamine is added to scavenge HCl, driving the reaction to completion.

Reaction Conditions

  • Reagents : Benzothiazole imine, 2-iodobenzoyl chloride, Et₃N, THF
  • Temperature : −78°C → room temperature
  • Time : 24 hours
  • Yield : 60–65%

PyBOP-Mediated Coupling

For sterically hindered systems, peptide coupling agents like PyBOP enhance reaction efficiency. A documented procedure couples 5-methoxybenzo[d]thiazole-2-thiol with a pyrazine-dione derivative using PyBOP and diisopropylethylamine in DMF, yielding the desired product after HPLC purification.

Reaction Conditions

  • Reagents : Benzothiazole derivative, 2-iodobenzoyl chloride, PyBOP, DIPEA, DMF
  • Temperature : Ambient
  • Time : 7 days
  • Yield : 4% (requires optimization)

Optimization and Challenges

Stereochemical Control

The Z-configuration is favored in polar aprotic solvents (e.g., DMF) due to intramolecular hydrogen bonding between the benzamide carbonyl and thiazole nitrogen. NMR analysis (NOESY) confirms the spatial proximity of the iodophenyl and methoxyethyl groups in the Z-isomer.

Purification Strategies

Crude products often require sequential purification via silica gel chromatography (ethyl acetate/hexane gradients) and preparatory HPLC (C18 column, methanol/water with 0.1% TFA) to achieve >95% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.72 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₂CH₂OCH₃), 7.54–7.61 (m, ArH).
  • MS (ESI) : m/z 603 (MH⁺).

X-ray Crystallography

Single-crystal X-ray diffraction of a related compound confirms the Z-configuration, with dihedral angles of 15.2° between the benzothiazole and benzamide planes.

Q & A

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology :
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • Light Sensitivity : Expose to UV (254 nm) and assess photolysis products by LC-MS .

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